(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Catalog No.
S13022000
CAS No.
832117-92-7
M.F
C14H11ClN2O4S
M. Wt
338.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfon...

CAS Number

832117-92-7

Product Name

(2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

IUPAC Name

(2S)-2-(2-chlorophenyl)-1-(4-nitrophenyl)sulfonylaziridine

Molecular Formula

C14H11ClN2O4S

Molecular Weight

338.8 g/mol

InChI

InChI=1S/C14H11ClN2O4S/c15-13-4-2-1-3-12(13)14-9-16(14)22(20,21)11-7-5-10(6-8-11)17(18)19/h1-8,14H,9H2/t14-,16?/m1/s1

InChI Key

GXFBOLCIFVLRHD-IURRXHLWSA-N

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Isomeric SMILES

C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

The compound (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is a member of the aziridine class of compounds, characterized by a three-membered nitrogen-containing ring. The specific structure includes a chlorophenyl group and a nitrobenzene sulfonyl moiety, which contribute to its unique chemical properties. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Due to their strained ring structure. Common reactions include:

  • Ring-opening Reactions: Aziridines can be opened by nucleophiles, leading to the formation of amines or alcohols.
  • Electrophilic Substitution: The chlorophenyl and nitrobenzene groups can participate in electrophilic aromatic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's biological activity.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological properties.

Compounds containing aziridine rings have been studied for their biological activities, including:

  • Antitumor Activity: Some aziridines exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The presence of sulfonyl and nitro groups may enhance the compound's antimicrobial efficacy.
  • Enzyme Inhibition: Aziridines can act as inhibitors for various enzymes, potentially impacting metabolic pathways.

Research into this specific compound's biological activity would require further investigation through in vitro and in vivo studies.

The synthesis of (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can involve several steps, typically starting from readily available precursors. A general synthetic route might include:

  • Formation of the Aziridine Ring: This could be achieved through the reaction of an appropriate amine with a suitable epoxide or by cyclization of a precursor compound.
  • Introduction of Functional Groups: The chlorophenyl and nitrobenzene sulfonyl groups can be introduced via electrophilic aromatic substitution or other coupling reactions.
  • Purification and Characterization: The final product would be purified using techniques such as recrystallization or chromatography and characterized using NMR, mass spectrometry, and IR spectroscopy.

The unique structure of (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine suggests several potential applications:

  • Pharmaceutical Development: As a candidate for drug development due to its potential biological activities.
  • Chemical Probes: It may serve as a chemical probe in biochemical assays to study enzyme interactions or cellular processes.
  • Material Science: Its unique properties could be explored in polymer chemistry or as a building block for novel materials.

Understanding how (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine interacts with biological targets is essential. Interaction studies may include:

  • Binding Affinity Measurements: Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at the molecular level.
  • Toxicological Assessments: Determining the safety profile and potential side effects associated with its use.

Such studies will provide insights into its therapeutic potential and safety.

Several compounds share structural features with (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, each offering unique properties:

Compound NameStructure FeaturesNotable Properties
2-Chlorobenzene SulfonamideContains sulfonamide groupAntimicrobial activity
4-NitrobenzenesulfonamideNitro group enhances reactivityPotential antitumor effects
N-(4-Nitrobenzoyl)benzenesulfonamideSimilar sulfonamide structureUsed in enzyme inhibition studies

Uniqueness

The uniqueness of (2S)-2-(2-Chlorophenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine lies in its aziridine ring structure combined with both chlorophenyl and nitrobenzene sulfonyl groups, which may confer distinctive reactivity and biological properties not found in simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

338.0128057 g/mol

Monoisotopic Mass

338.0128057 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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